molecular formula C11H13NO3 B11713065 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine

Cat. No.: B11713065
M. Wt: 207.23 g/mol
InChI Key: HSOBEIMRWGKGGG-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine is a chemical compound that belongs to the class of indenylidene derivatives. This compound is characterized by the presence of a hydroxylamine group attached to an indene ring system, which is further substituted with methoxy groups at positions 5 and 6. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 5,6-dimethoxy-2,3-dihydro-1H-indene as the core structure.

    Formation of the Indenylidene Intermediate: The indene derivative undergoes a series of reactions to form the indenylidene intermediate.

    Introduction of the Hydroxylamine Group:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as described above, with optimization for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy groups and the hydroxylamine moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine involves its interaction with specific molecular targets. For example, as an acetylcholine esterase inhibitor, the compound binds to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine group. This unique structure imparts distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-10-5-7-3-4-9(12-13)8(7)6-11(10)15-2/h5-6,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOBEIMRWGKGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC2=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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